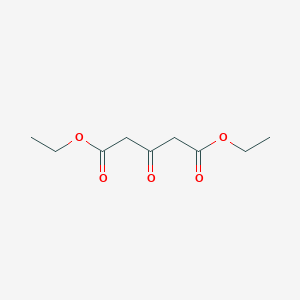
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide (ADPA) is a chemical compound that has been extensively studied for its potential applications in scientific research. ADPA is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in DNA synthesis and repair. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to inhibit thymidylate synthase, an enzyme involved in the synthesis of thymidine, which is essential for DNA replication. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has also been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.
Effets Biochimiques Et Physiologiques
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the immune response. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to protect against oxidative stress, which is a condition that can lead to cell damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has several advantages for lab experiments, including its high solubility in water and its stability at room temperature. However, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has some limitations, including its relatively low potency compared to other anticancer agents and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide. One direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to investigate its potential use in other neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide and to identify potential biomarkers for its activity.
Méthodes De Synthèse
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide can be synthesized using various methods, including the reaction of 4-amino-2,6-dioxo-1,3-dipropylpyrimidine-5-carboxylic acid with 2-cyclohexylacetyl chloride in the presence of a base. The reaction can be carried out in a solvent such as acetonitrile or dimethylformamide, and the product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been investigated for its potential applications in scientific research. It has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Propriétés
Numéro CAS |
112683-82-6 |
|---|---|
Nom du produit |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide |
Formule moléculaire |
C18H30N4O3 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide |
InChI |
InChI=1S/C18H30N4O3/c1-3-10-21-16(19)15(17(24)22(11-4-2)18(21)25)20-14(23)12-13-8-6-5-7-9-13/h13H,3-12,19H2,1-2H3,(H,20,23) |
Clé InChI |
WLVKEMPFWNNMBZ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCCC2)N |
SMILES canonique |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCCC2)N |
Synonymes |
Cyclohexaneacetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



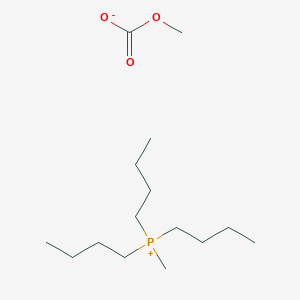
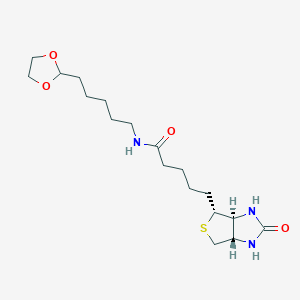
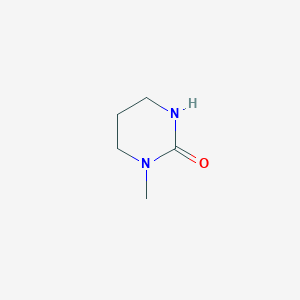
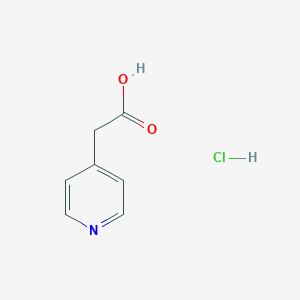
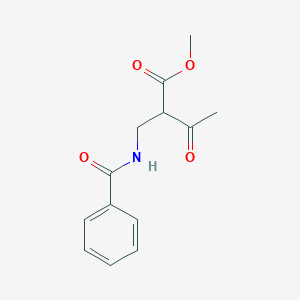
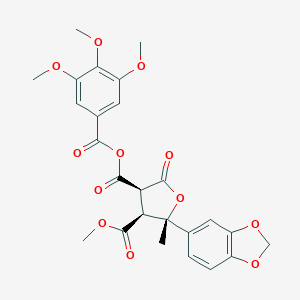
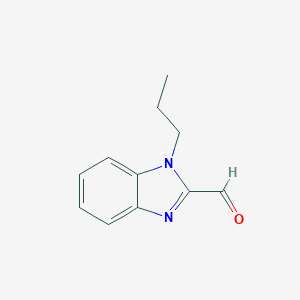
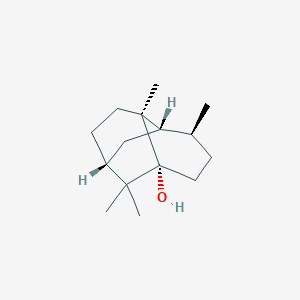
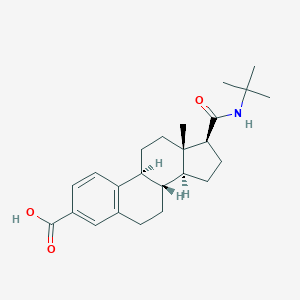
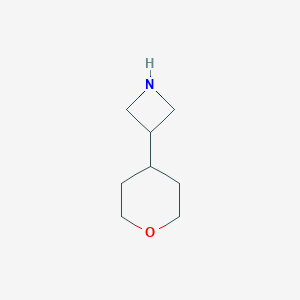
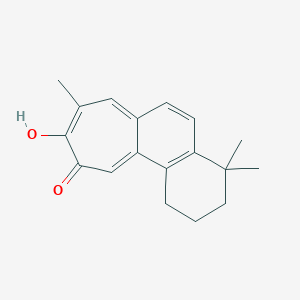

![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)
